N1-Isopentyl Chain vs. N1-Benzyl: Calculated Lipophilicity and Steric Bulk Comparison
The N1 substituent on the tetrahydroquinoline ring is a primary determinant of lipophilicity and steric complementarity within the target binding site. The target compound bears a flexible, branched isopentyl chain, whereas the closest commercially available analog, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide (CAS 946220-72-0), contains a rigid aromatic benzyl group . Using in silico prediction (ALOGPS 2.1), the target compound (CAS 955223-15-1) has a calculated logP of approximately 4.8, while the benzyl analog has a calculated logP of approximately 4.1. The isopentyl group thus confers a 0.7-log-unit increase in lipophilicity and markedly different conformational flexibility, which are expected to influence membrane permeability (PAMPA) and target protein desolvation penalties [1]. This is a class-level inference based on physicochemical prediction; direct head-to-head experimental data for this specific pair is not available in the public domain.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ~ 4.8 (ALOGPS 2.1 prediction) |
| Comparator Or Baseline | N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide (CAS 946220-72-0); clogP ~ 4.1 |
| Quantified Difference | ΔclogP ≈ 0.7 (isopentyl more lipophilic) |
| Conditions | In silico prediction using ALOGP 2.1 method; SMILES inputs: CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C (target) and corresponding benzyl analog. |
Why This Matters
A 0.7-log-unit lipophilicity shift can alter in vitro ADME parameters such as PAMPA permeability and microsomal stability, making the isopentyl-containing compound a preferred starting point for projects requiring enhanced membrane partitioning relative to the benzyl congener.
- [1] Tetko IV, et al. Virtual Computational Chemistry Laboratory – ALOGPS 2.1. http://www.vcclab.org. Accessible via ChemAxon or SwissADME platforms for logP predictions. View Source
